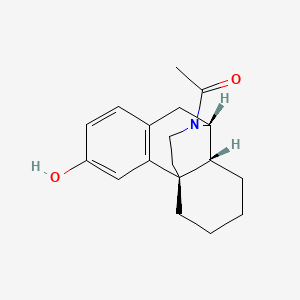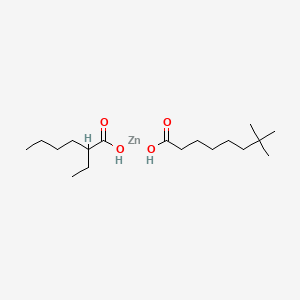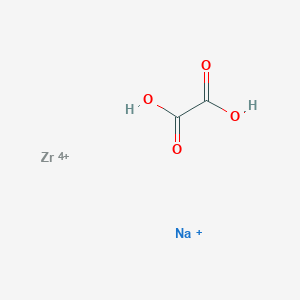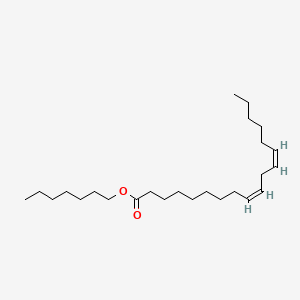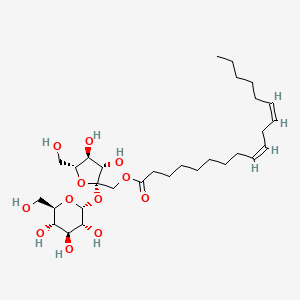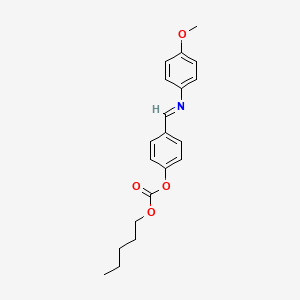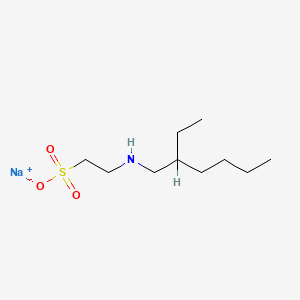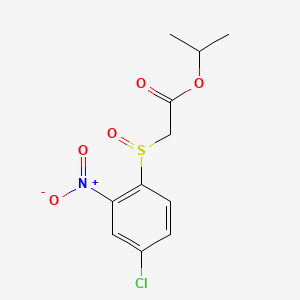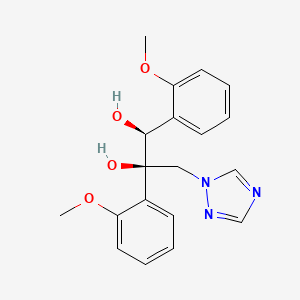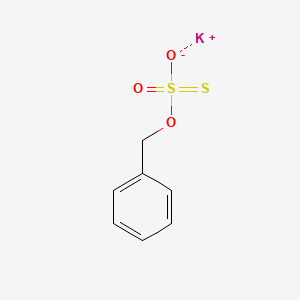
4-(2,5-Dimethylcyclohexylidene)-2-butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylcyclohexylidene)-2-butenal is an organic compound characterized by a cyclohexylidene ring substituted with two methyl groups and a butenal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylcyclohexylidene)-2-butenal typically involves the reaction of 2,5-dimethylcyclohexanone with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethylcyclohexylidene)-2-butenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylcyclohexylidene)-2-butenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylcyclohexylidene)-2-butenal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2α,5α-Dimethylcyclohexylidene)propanedinitrile
- Propanedinitrile, [(2R,5R)-2,5-dimethylcyclohexylidene]
Uniqueness
4-(2,5-Dimethylcyclohexylidene)-2-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
93840-77-8 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(E,4E)-4-(2,5-dimethylcyclohexylidene)but-2-enal |
InChI |
InChI=1S/C12H18O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h3-5,8,10-11H,6-7,9H2,1-2H3/b4-3+,12-5+ |
Clave InChI |
GJCPNEBGQGWASY-ZDHPXMGNSA-N |
SMILES isomérico |
CC1CCC(/C(=C/C=C/C=O)/C1)C |
SMILES canónico |
CC1CCC(C(=CC=CC=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




